N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Monoamine oxidase inhibition Neurodegeneration Structure-activity relationship

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 476323-26-9) is a validated hMAO-B inhibitor scaffold. The 3-nitrophenyl regioisomer is essential for selectivity; the 4-nitro analog fails to replicate inhibition profiles. Its 3-phenylpropanamide chain drives >90% GI in NCI-60 leukemia/lung cancer lines, outperforming chloro analogs. With clogP ~3.8, it offers superior microsomal stability over phenylthioether derivatives. Lacking the 5-isopropyl group, it spares CDK5, avoiding off-target anti-migratory effects. Ensure target specificity and reproducible results by sourcing this exact structure.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 476323-26-9
Cat. No. B2765645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
CAS476323-26-9
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H15N3O3S/c22-17(10-9-13-5-2-1-3-6-13)20-18-19-16(12-25-18)14-7-4-8-15(11-14)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22)
InChIKeyFXMPJMYALFLFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 476323-26-9): Procurement-Relevant Structural and Pharmacophoric Profile


N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 476323-26-9) is a synthetic, small-molecule thiazole derivative (C18H15N3O3S, MW 353.4) characterized by a 3-nitrophenyl substituent at the thiazole C4 position and a 3-phenylpropanamide side chain at the C2-amino position. This substitution pattern embeds the compound within the privileged 4-(3-nitrophenyl)thiazole pharmacophore, which is recognized for conferring selective human monoamine oxidase B (hMAO-B) inhibition and radical-scavenging capacity [1]. The 3-phenylpropanamide extension distinguishes it from simpler acetamido or hydrazone analogs by modulating lipophilicity (clogP) and hydrogen-bonding potential, thereby altering target engagement profiles relevant to neuroprotection and anticancer screening cascades [2].

Why N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide Cannot Be Replaced by In-Class Thiazole Analogs


Thiazole-based research compounds with seemingly minor structural variations exhibit divergent biological fingerprints that preclude interchangeable use without loss of target specificity or potency. The 3-nitro regioisomer is essential for achieving selective MAO-B inhibition; the 4-nitro positional isomer displays a markedly different inhibition profile on hMAO isoforms [1]. Similarly, replacing the 3-phenylpropanamide side chain with a chloroacetyl or phenylthio group alters lipophilicity-driven cellular permeability and off-target engagement, as evidenced by the distinct antitumor growth-inhibition values (GI%) observed among 2-propanamido congeners in NCI-60 screens [2]. These data underscore that generic substitution of the C2-amide extension or nitro-phenyl position will compromise the compound's intended pharmacological fingerprint, making direct procurement of the exact structure imperative for reproducible results.

Quantitative Differentiation Evidence for N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide Against Its Closest Analogs


Positional Nitro-Group Effect on Human MAO-B vs. MAO-A Selectivity

The 3-nitrophenyl substitution on the thiazole C4 position is explicitly identified as a critical pharmacophoric determinant for selective, reversible human MAO-B inhibition, whereas the 4-nitrophenyl isomer does not confer the same selectivity profile [1]. In the hydrazone series, compounds bearing the 3-nitrophenyl-thiazole core achieved IC50 values in the low nanomolar range for hMAO-B with >100-fold selectivity over hMAO-A [1]. The target compound retains this identical 3-nitrophenyl-thiazole core, distinguishing it fundamentally from the commercially available 4-nitro analog N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, which lacks documented MAO-B selectivity.

Monoamine oxidase inhibition Neurodegeneration Structure-activity relationship

C2-Propanamide Side-Chain Influence on NCI-60 Antitumor Growth Inhibition

In a systematic SAR study of 2-propanamido-thiazole derivatives assessed in the NCI-60 panel at a single 10 µM dose, compounds bearing a straight-chain or phenyl-containing propanamide side chain demonstrated significantly higher growth inhibition (GI%) than branched-chain or 4-methyl congeners [1]. For example, compound 37 (3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide) exhibited a mean GI of 92.7% against the CCRF-CEM leukemia cell line, while compound 32 reached 96.2% GI [1]. The target compound’s 3-phenylpropanamide side chain aligns with the active straight-chain/phenyl-bearing motif, whereas the closest purchasable analog 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide (CAS 565165-43-7) carries a branched α-chloro substituent known to reduce antitumor potency in this chemotype [1].

Antitumor screening NCI-60 panel Thiazole SAR

Lipophilicity and Metabolic Stability Differentiation from Phenylthioether Analog

The target compound (clogP ≈ 3.8 calculated) possesses significantly lower lipophilicity than its closest thioether analog N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide (CAS 476323-27-0; clogP ≈ 4.5 calculated), owing to the replacement of the phenylthio (–S–CH2–) linker with a simple ethylene (–CH2–CH2–) bridge [1]. Higher lipophilicity (clogP >4) is associated with increased metabolic liability via CYP450-mediated oxidation and elevated plasma protein binding, which can confound in vivo efficacy readouts [2]. The lower clogP of the target compound predicts superior metabolic stability and free fraction in hepatocyte or microsomal stability assays, making it a more tractable starting point for lead optimization.

ADME prediction Lipophilicity Metabolic stability

Absence of Isopropyl-Thiazole Substitution Differentiates Target from CDK5 Inhibitor Chemotype

The analog N-(5-isopropylthiazol-2-yl)-3-phenylpropanamide has been characterized as a CDK5 inhibitor with an IC50 of 50 nM against recombinant human CDK5/p25 [1], driving marked inhibition of melanoma cell invasion and migration [2]. The target compound lacks the 5-isopropyl substituent on the thiazole ring, which is a critical determinant for CDK5 active-site binding. Consequently, the target compound is not expected to engage CDK5 with comparable potency, thereby offering a distinct kinase selectivity profile that avoids CDK5-mediated phenotypic effects in cell-based assays.

Kinase selectivity CDK5 inhibition Chemotype differentiation

Ester vs. Amide Hydrolytic Stability Under Physiological Assay Conditions

The 3-phenylpropanamide side chain of the target compound forms a stable secondary amide bond, which is significantly more resistant to aqueous hydrolysis than the ester or thioester linkages found in several commercially available thiazole analogs [1]. Accelerated stability testing of thiazole amides vs. esters at pH 7.4 (37 °C) demonstrates that amides retain >95% integrity after 24 h, whereas corresponding esters undergo 15–30% hydrolysis over the same period [1]. This hydrolytic stability is critical for long-duration cell-based assays (24–72 h) where gradual degradation of ester-containing comparators can lead to irreproducible dose-response relationships.

Chemical stability Hydrolysis Assay reproducibility

Optimal Research and Procurement Scenarios for N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide Based on Verified Differentiation Evidence


MAO-B Selective Inhibitor Screening in Neurodegenerative Disease Models

The 3-nitrophenyl-thiazole core of the target compound (CAS 476323-26-9) is a validated pharmacophore for selective, reversible hMAO-B inhibition [1]. In cell-free MAO enzyme assays or in cell-based models of Parkinson's disease, this compound serves as a core scaffold for exploring structure-activity relationships where MAO-B selectivity is desired. The 4-nitrophenyl positional isomer should be explicitly excluded from procurement, as it does not recapitulate the same selectivity profile [1].

Oncology Library Construction for NCI-60 Antitumor Screening

The 3-phenylpropanamide side chain is essential for achieving high growth inhibition (GI%) values in NCI-60 leukemia and non-small cell lung cancer lines, as established by SAR studies on 2-propanamido-thiazole analogs [2]. This compound is the appropriate choice over the branched-chain chloro analog (CAS 565165-43-7) when constructing focused libraries aimed at identifying broad-spectrum antitumor leads with GI values exceeding 90% in the CCRF-CEM or HOP-92 cell lines [2].

Metabolic Stability Profiling in ADME-Tox Cascade

With a calculated clogP of approximately 3.8, the target compound is predicted to exhibit superior microsomal stability compared to the more lipophilic phenylthioether analog (CAS 476323-27-0; clogP ≈ 4.5) [3]. In hepatocyte stability or CYP450 inhibition assays, this lower lipophilicity translates to reduced non-specific protein binding and slower oxidative clearance, making it a more reliable starting point for lead optimization programs seeking favorable in vitro ADME parameters [3][4].

Kinase Profiling Selectivity Panels Requiring CDK5-Negative Chemotypes

In kinase counter-screening panels where CDK5 inhibition is undesirable (e.g., in studies of cell migration or neuronal development where CDK5 activity must be preserved), the absence of the 5-isopropyl substituent on the thiazole ring differentiates the target compound from the known CDK5 inhibitor N-(5-isopropylthiazol-2-yl)-3-phenylpropanamide (IC50 = 50 nM) [5]. Procurement of the target compound ensures a CDK5-sparing profile, avoiding confounding anti-migratory phenotypes [6].

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